molecular formula C19H28N6O B5367547 5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole

5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B5367547
M. Wt: 356.5 g/mol
InChI Key: HJLGMWPNPTXTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining cyclopropyl, pyrazolo[1,5-a][1,4]diazepine, piperidine, and oxadiazole moieties, making it a valuable scaffold for drug design and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole involves multiple steps. One common approach starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton. Further functionalization and coupling reactions are employed to introduce the piperidine and oxadiazole moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable and cost-effective routes using commercially available reagents and standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain moieties within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound serves as a valuable scaffold for the synthesis of novel derivatives with potential biological activities.

    Biology: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives: These compounds share the pyrazolo-diazepine core and exhibit similar biological activities.

    1,2,4-triazolo[4,3-a]pyrazines: These compounds have a similar triazole-pyrazine structure and are used in medicinal chemistry.

    Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their inhibitory activity against specific enzymes and are used in cancer research.

Uniqueness

The uniqueness of 5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole lies in its combination of multiple pharmacophores within a single molecule. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for drug discovery and development.

: Focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines : Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo [1,5-a] [1,4]diazepine : Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors : Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] [1,4]diazepine : Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-

Properties

IUPAC Name

5-cyclopropyl-3-[[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-6-20-12-17-11-16(22-25(17)7-1)13-24-8-4-14(5-9-24)10-18-21-19(26-23-18)15-2-3-15/h11,14-15,20H,1-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLGMWPNPTXTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CN3CCC(CC3)CC4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.